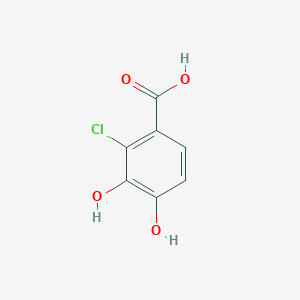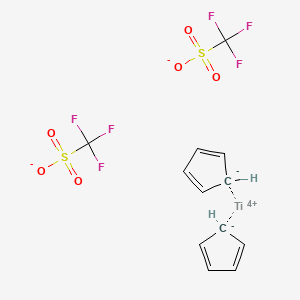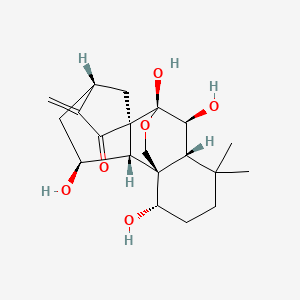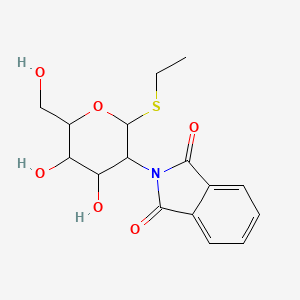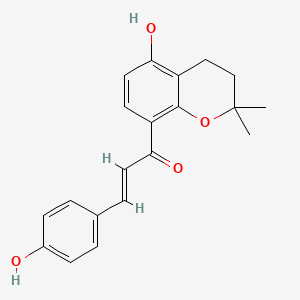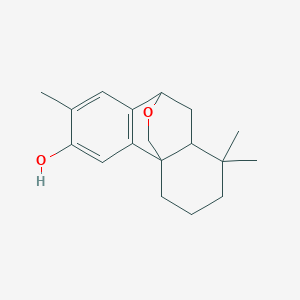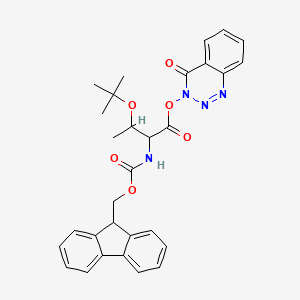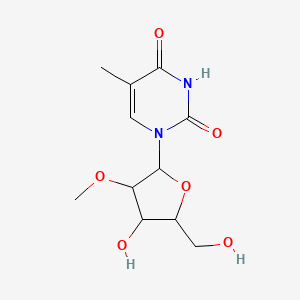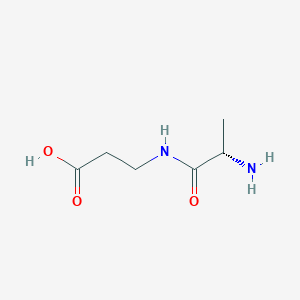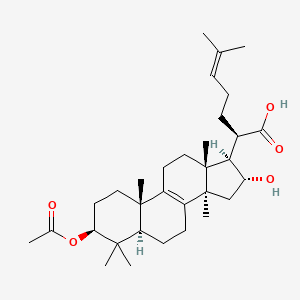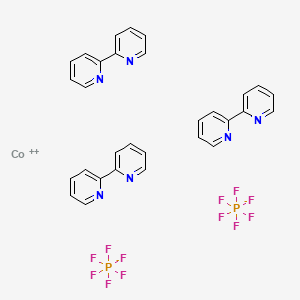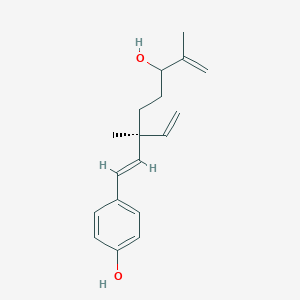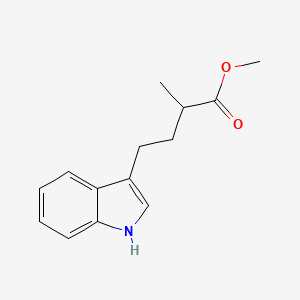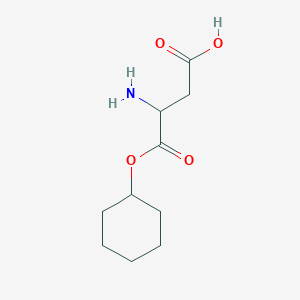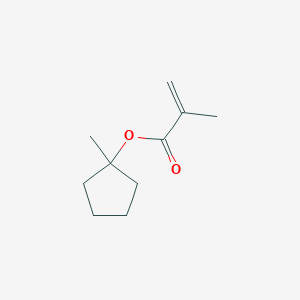
1-Methylcyclopentyl methacrylate
描述
1-Methylcyclopentyl methacrylate (1-MCPMA) is an organic compound that has been used in a variety of scientific research applications. It is a monomer with a molecular weight of 132.2 g/mol, and it has the molecular formula of C8H12O2. 1-MCPMA is a colorless liquid with a boiling point of 184°C and a melting point of -45°C. It is miscible in most organic solvents, including ether, ethanol, and benzene, and it has a pleasant smell. 1-MCPMA is used in a variety of scientific research applications, including synthesis, biomedical research, and industrial chemistry.
科学研究应用
Dental Polymers : 1-Methylcyclopentyl methacrylate has been studied in the context of dental applications. It shows potential for low polymerization shrinkage systems, which is crucial for dental materials. Research has explored its mechanical properties, indicating its suitability for clinical applications due to its ductility and mechanical properties compared to other materials like poly(methyl methacrylate) (Patel & Braden, 1991).
Biocatalytic Degradation : Another application of methacrylates like poly(methyl methacrylate) is in the field of environmental protection. Studies have shown that these compounds can be used for the biocatalytic degradation of antibiotics, such as tetracycline, through processes involving immobilized laccase (Zdarta et al., 2020).
Protein Microarrays : Methacrylates have been successfully used to functionalize poly(methyl methacrylate) for the development of high-performance protein microarrays. This application is particularly relevant in the field of proteomics and clinical diagnostics, such as the detection of hepatitis B virus biomarkers in human serum (Liu et al., 2010).
Polymerization Studies : The behavior of methacrylates in polymerization processes has been extensively studied. These studies provide insights into the chemical mechanisms and kinetics involved in the polymerization of methacrylates, contributing to the advancement of polymer science and material engineering (Moszner et al., 2003).
Medical Applications : Methacrylates like methyl methacrylate have been used in medical applications, such as in the stabilization and replacement of tumors in the cervical spine. Their use in such contexts highlights their potential in surgical procedures and orthopedic applications (Dunn, 1977).
Denture Base Resin Modification : The modification of denture base resin using methacrylate monomers like methyl methacrylate has been investigated to improve the mechanical properties and biocompatibility of denture bases, which could have significant implications for dental prosthetics (Ajay et al., 2020).
Inhalation Studies : Inhalation studies have been conducted to understand the effects of methyl methacrylate on the respiratory system. This research is crucial for assessing occupational hazards and implementing safety measures in environments where methacrylates are used (Aydın et al., 2002).
属性
IUPAC Name |
(1-methylcyclopentyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(11)12-10(3)6-4-5-7-10/h1,4-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDNHCEDWYFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopentyl methacrylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

